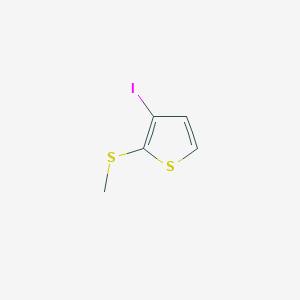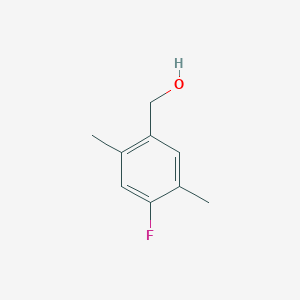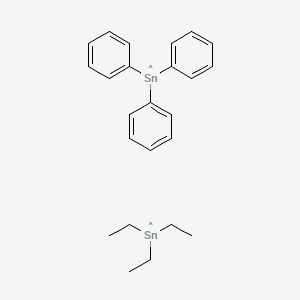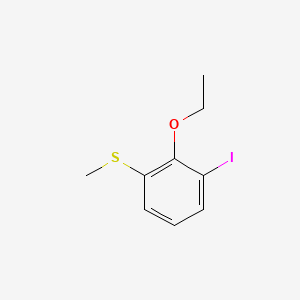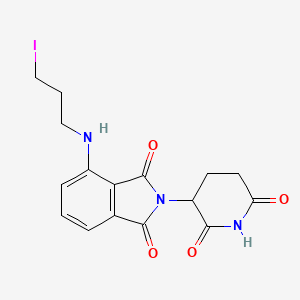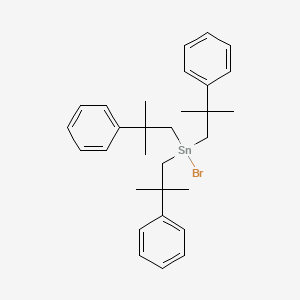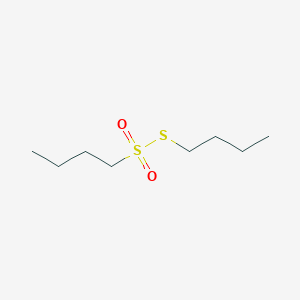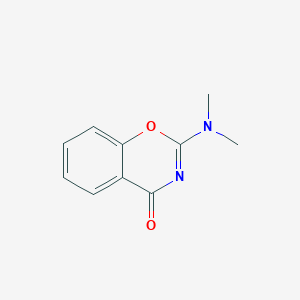
2-(Dimethylamino)-4H-1,3-benzoxazin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Dimethylamino)-4H-1,3-benzoxazin-4-one is an organic compound that belongs to the class of benzoxazines. This compound is characterized by the presence of a dimethylamino group attached to the benzoxazine ring. Benzoxazines are known for their diverse applications in various fields, including materials science, pharmaceuticals, and chemical research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dimethylamino)-4H-1,3-benzoxazin-4-one typically involves the reaction of 2-aminophenol with dimethylamine and a suitable carbonyl compound. The reaction is carried out under controlled conditions, often involving the use of a catalyst to facilitate the formation of the benzoxazine ring. The reaction conditions, such as temperature and solvent, play a crucial role in determining the yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired production volume, cost considerations, and environmental impact. Industrial production methods often employ advanced techniques such as flow chemistry to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
2-(Dimethylamino)-4H-1,3-benzoxazin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines and other reduced derivatives.
Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are optimized to achieve the desired transformation.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction pathway. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions result in the formation of new compounds with different functional groups.
Aplicaciones Científicas De Investigación
2-(Dimethylamino)-4H-1,3-benzoxazin-4-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials, such as high-performance polymers and coatings.
Mecanismo De Acción
The mechanism of action of 2-(Dimethylamino)-4H-1,3-benzoxazin-4-one involves its interaction with specific molecular targets and pathways. The dimethylamino group plays a key role in modulating the compound’s reactivity and binding affinity. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
2-(Dimethylamino)ethyl methacrylate: A related compound used in polymer chemistry.
4-Dimethylaminopyridine: Known for its use as a nucleophilic catalyst in organic synthesis.
Dimethylamine: A simpler amine that serves as a building block for more complex compounds.
Uniqueness
2-(Dimethylamino)-4H-1,3-benzoxazin-4-one is unique due to its benzoxazine ring structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.
Propiedades
Número CAS |
776-70-5 |
|---|---|
Fórmula molecular |
C10H10N2O2 |
Peso molecular |
190.20 g/mol |
Nombre IUPAC |
2-(dimethylamino)-1,3-benzoxazin-4-one |
InChI |
InChI=1S/C10H10N2O2/c1-12(2)10-11-9(13)7-5-3-4-6-8(7)14-10/h3-6H,1-2H3 |
Clave InChI |
FQZJDRFBCKJHTL-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C1=NC(=O)C2=CC=CC=C2O1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


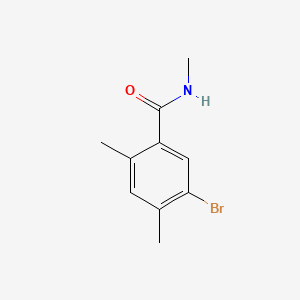
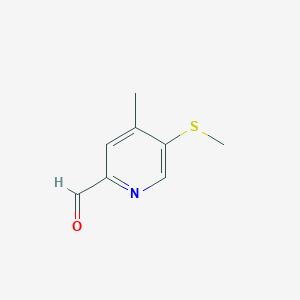
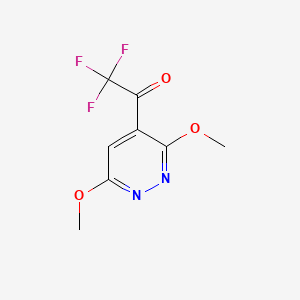
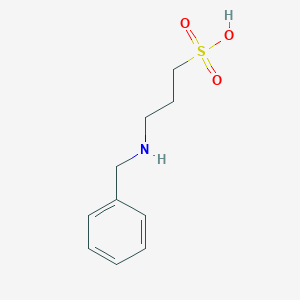
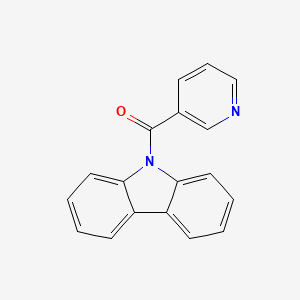
![(2-{[(3r,5r,6s)-1-[(1s)-2-(Tert-Butylsulfonyl)-1-Cyclopropylethyl]-6-(4-Chloro-3-Fluorophenyl)-5-(3-Chlorophenyl)-3-Methyl-2-Oxopiperidin-3-Yl]methyl}-1,3-Thiazol-5-Yl)acetic Acid](/img/structure/B14760027.png)

